N'-(4-Oxoheptan-3-ylidene)formohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-Oxoheptan-3-ylidene)formohydrazide is an organic compound belonging to the hydrazide class It is characterized by the presence of a formohydrazide group attached to a heptanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Oxoheptan-3-ylidene)formohydrazide typically involves the condensation reaction between formohydrazide and 4-oxoheptan-3-one. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to the boiling point of the solvent and maintained for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of N’-(4-Oxoheptan-3-ylidene)formohydrazide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors may be used to enhance reaction efficiency and scalability. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Oxoheptan-3-ylidene)formohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The formohydrazide group can participate in nucleophilic substitution reactions, leading to the formation of substituted hydrazides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Oxidation: Oxo derivatives of N’-(4-Oxoheptan-3-ylidene)formohydrazide.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazides with various functional groups.
Scientific Research Applications
N’-(4-Oxoheptan-3-ylidene)formohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-(4-Oxoheptan-3-ylidene)formohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition of their activity. The pathways involved include the disruption of metabolic processes and interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Formylhydrazine: A simpler hydrazide with similar reactivity but different applications.
N’-(propan-2-ylidene)formohydrazide: Another hydrazide derivative with distinct structural features and reactivity.
Uniqueness
N’-(4-Oxoheptan-3-ylidene)formohydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
831218-22-5 |
---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
N-(4-oxoheptan-3-ylideneamino)formamide |
InChI |
InChI=1S/C8H14N2O2/c1-3-5-8(12)7(4-2)10-9-6-11/h6H,3-5H2,1-2H3,(H,9,11) |
InChI Key |
SCXIAHNWBUHBJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(=NNC=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.